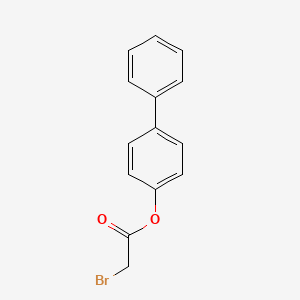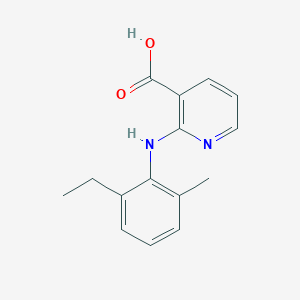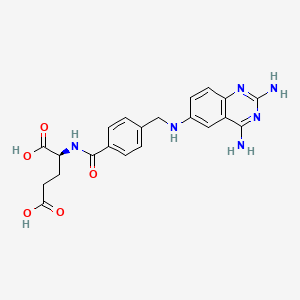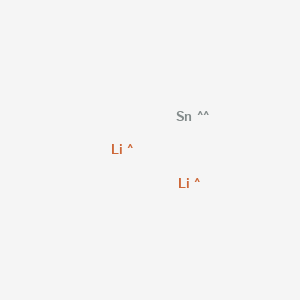![molecular formula C23H24O6 B14633461 4-Oxo-5-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid CAS No. 53873-93-1](/img/structure/B14633461.png)
4-Oxo-5-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-5-((7-phenoxyheptyl)oxy)-4H-chromene-2-carboxylic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of chromenes, which are known for their diverse biological activities and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-5-((7-phenoxyheptyl)oxy)-4H-chromene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic or basic conditions.
Introduction of the Phenoxyheptyl Group: The phenoxyheptyl group can be introduced through an etherification reaction using a phenol and a heptyl halide in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxo-5-((7-phenoxyheptyl)oxy)-4H-chromene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The phenoxyheptyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-Oxo-5-((7-phenoxyheptyl)oxy)-4H-chromene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-Oxo-5-((7-phenoxyheptyl)oxy)-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxo-4H-chromene-2-carboxylic acid: Lacks the phenoxyheptyl group, resulting in different chemical and biological properties.
5-((7-Phenoxyheptyl)oxy)-4H-chromene-2-carboxylic acid: Lacks the oxo group, leading to variations in reactivity and activity.
Uniqueness
4-Oxo-5-((7-phenoxyheptyl)oxy)-4H-chromene-2-carboxylic acid is unique due to the presence of both the oxo and phenoxyheptyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
53873-93-1 |
|---|---|
Molekularformel |
C23H24O6 |
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
4-oxo-5-(7-phenoxyheptoxy)chromene-2-carboxylic acid |
InChI |
InChI=1S/C23H24O6/c24-18-16-21(23(25)26)29-20-13-9-12-19(22(18)20)28-15-8-3-1-2-7-14-27-17-10-5-4-6-11-17/h4-6,9-13,16H,1-3,7-8,14-15H2,(H,25,26) |
InChI-Schlüssel |
LYPJRSSNBTXMRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCCCCCCOC2=CC=CC3=C2C(=O)C=C(O3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


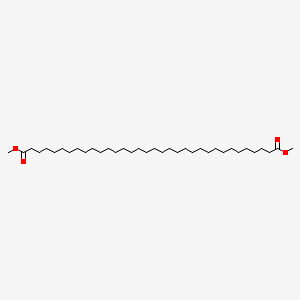
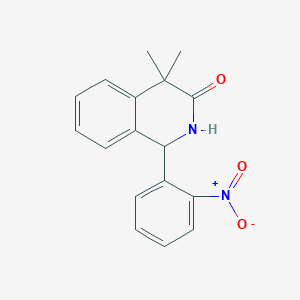

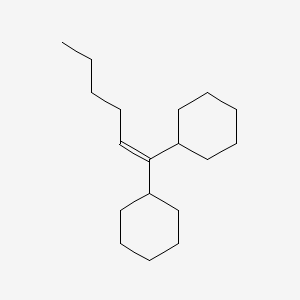
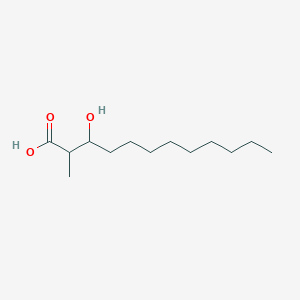
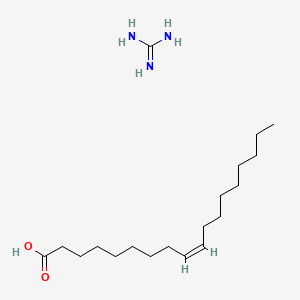
stannane](/img/structure/B14633397.png)
![2-[Hydroxy(phenyl)amino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14633409.png)
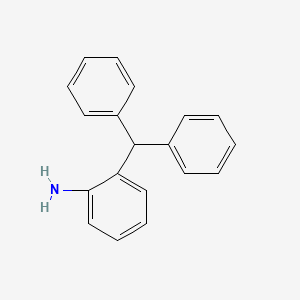
![Propane-1,3-diyl bis[8-(3-octylthiiran-2-yl)octanoate]](/img/structure/B14633419.png)
